molecular formula C5H3F3N2O B2589122 1-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde CAS No. 1556454-55-7

1-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde

Cat. No. B2589122
CAS RN: 1556454-55-7
M. Wt: 164.087
InChI Key: CVIZRECPEHSAKE-UHFFFAOYSA-N
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Description

The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group. This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .


Synthesis Analysis

Trifluoromethylpyridines are used as a key structural motif in active agrochemical and pharmaceutical ingredients . A practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles has been reported .


Molecular Structure Analysis

The stability of the molecule arising from hyper-conjugative interaction and charge delocalization has been analyzed using NBO analysis. The HOMO and LUMO analysis is used to determine the charge transfer within the molecule .


Chemical Reactions Analysis

Trifluoromethylation reactions have seen enormous growth in the last decade. This review aims to provide a complete picture of the transition metal-mediated construction of C(sp3, sp2, and sp)–CF3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound with a trifluoromethyl group can be influenced by the presence of this group. For example, trifluoromethyl iodide is a colorless and odorless gas at room temperature with a melting point of -110°C (-166°F) and a boiling point of -22.5°C (-8.5°F) .

Scientific Research Applications

Antifungal Activity

Trifluoromethyl pyrimidine derivatives, which can be synthesized from 1-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde, have shown good in vitro antifungal activities against various fungi such as Botryosphaeria dothidea, Phompsis sp., Botrytis cinereal, Colletotrichum gloeosporioides, Pyricutaria oryzae, and Sclerotinia sclerotiorum .

Insecticidal Properties

These derivatives also exhibited moderate insecticidal activities against Mythimna separata and Spdoptera frugiperda . This suggests that they could be used in the development of new pesticides.

Anticancer Activities

The synthesized compounds indicated certain anticancer activities against PC3, K562, Hela, and A549 . This suggests potential applications in cancer treatment.

Antibacterial Activity

Studies have shown that incorporating trifluoromethyl moiety into certain molecules can lead to compounds with promising antibacterial activities.

C–F Bond Activation

α-Trifluoromethylstyrene derivatives, which can be synthesized from 1-(Trifluoromethyl)-1H-pyrazole-4-carbaldehyde, have been successfully utilized in C–F bond activation in a CF3 group . This includes anionic SN2’-type substitution, cationic SN1’-type substitution, ipso-substitution and defluorinative functionalization with transition metals or photoredox catalysts .

Transition Metal-Catalyzed Cycloaddition Reactions

α-Trifluoromethylstyrenes have been developed for the construction of cycloalkanes and cycloalkenes containing fluoro or trifluoromethyl groups through transition metal-catalyzed cycloaddition reactions .

Safety and Hazards

Safety data sheets for similar compounds indicate that they may cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The incorporation of a trifluoromethyl group into organic motifs has seen enormous growth in the last decade. This review aims to provide a complete picture of the transition metal-mediated construction of C(sp3, sp2, and sp)–CF3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .

properties

IUPAC Name

1-(trifluoromethyl)pyrazole-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F3N2O/c6-5(7,8)10-2-4(3-11)1-9-10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVIZRECPEHSAKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1C(F)(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1556454-55-7
Record name 1-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
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